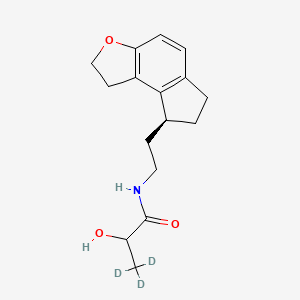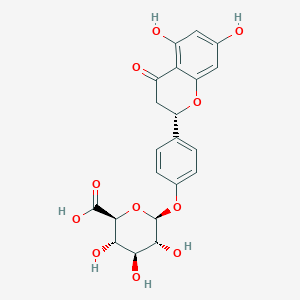
Naringenin4'-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naringenin-4’-glucuronide is a naturally occurring flavonoid glucuronide, derived from naringenin, a flavonoid found in citrus fruits. This compound is known for its potential health benefits, including anti-inflammatory, antioxidant, and neuroprotective properties .
Mecanismo De Acción
Target of Action
Naringenin 4’-O-beta-D-glucuronide, a metabolite of the flavonoid naringin , primarily targets the human cytochrome P450 isoform CYP1A2 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs in the body . Other targets include HTH-type transcriptional regulator TtgR in Pseudomonas putida , Estrogen receptor alpha, Aldo-keto reductase family 1 member C1, Cytochrome P450 1B1, KAT8 regulatory NSL complex subunit 3, Sex hormone-binding globulin, Cytochrome P450 19A1, and Estrogen receptor beta in humans .
Mode of Action
The compound interacts with its targets by inhibiting their activity . For instance, it inhibits the activity of the cytochrome P450 isoform CYP1A2 . This interaction results in changes in the metabolic processes regulated by these targets.
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. For example, by inhibiting the activity of CYP1A2, it can potentially affect the metabolism of various drugs and xenobiotics that are substrates of this enzyme . .
Pharmacokinetics
Its sodium salt form is known to enhance the compound’s solubility in aqueous solutions, which could potentially improve its bioavailability .
Result of Action
It has been suggested that the compound may have neuroprotective effects . For instance, naringenin, naringenin-7-O-glucuronide, and naringenin-4’-O-glucuronide were shown to be responsible for the neuroprotective effects of Drynaria rhizome extract .
Análisis Bioquímico
Biochemical Properties
Naringenin 4’-O-beta-D-glucuronide interacts with various enzymes, proteins, and other biomolecules. It has been shown to have remarkable biological properties, such as anti-oxidative, anti-inflammatory, antibacterial, anticancer, and antidiabetic activities . The presence of the glucuronyl group may play a key role in the neuroprotective effects of naringenin .
Cellular Effects
Naringenin 4’-O-beta-D-glucuronide has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have anti-inflammatory effects by inhibiting the synthesis of growth factors and cytokines .
Molecular Mechanism
The molecular mechanism of action of Naringenin 4’-O-beta-D-glucuronide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to bind more tightly and stably to the active site of C-terminal tail of CRMP-2 compared to naringenin .
Temporal Effects in Laboratory Settings
The effects of Naringenin 4’-O-beta-D-glucuronide change over time in laboratory settings. It has been observed that the absorption and transport of naringenin by Caco-2 cells were time- and concentration-dependent .
Dosage Effects in Animal Models
The effects of Naringenin 4’-O-beta-D-glucuronide vary with different dosages in animal models. For instance, a study found that the oral dose of naringenin nanoparticles at a weight of 50 mg naringenin/kg/day hindered tumorigenesis compared to free naringenin .
Metabolic Pathways
Naringenin 4’-O-beta-D-glucuronide is involved in several metabolic pathways. The biosynthesis of naringenin’s basic structure, as a flavonoid, occurs via the combination of shikimic acid and acylpolymalonate metabolic pathways .
Transport and Distribution
Naringenin 4’-O-beta-D-glucuronide is transported and distributed within cells and tissues. It has been found that the transport of naringenin by Caco-2 cells is mainly involved in active transport mediated by P-glycoprotein .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naringenin-4’-glucuronide can be synthesized through enzymatic glucuronidation of naringenin. This process involves the use of uridine diphosphate-glucuronic acid as a glucuronide donor and glucuronosyltransferase enzymes . The reaction is typically carried out in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods
Industrial production of naringenin-4’-glucuronide involves the use of biocatalysis systems. These systems utilize glycosyltransferase enzymes to catalyze the transfer of glucuronic acid to naringenin. The process is optimized for high yield and purity, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Naringenin-4’-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalase enzyme, and mild acidic conditions.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Nucleophiles like sodium methoxide, electrophiles like methyl iodide, and basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced naringenin derivatives.
Substitution: Formation of substituted naringenin derivatives.
Aplicaciones Científicas De Investigación
Naringenin-4’-glucuronide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases, inflammation, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
Naringenin-7-O-glucuronide: Another glucuronide derivative of naringenin with similar antioxidant and anti-inflammatory properties.
Naringin: A flavonoid glycoside found in citrus fruits, known for its bitter taste and health benefits.
Hesperidin: A flavonoid glycoside found in citrus fruits, with antioxidant and anti-inflammatory properties.
Uniqueness
Naringenin-4’-glucuronide is unique due to its specific glucuronidation at the 4’ position, which may enhance its bioavailability and biological activity compared to other naringenin derivatives .
Propiedades
Número CAS |
158196-35-1 |
|---|---|
Fórmula molecular |
C21H20O11 |
Peso molecular |
448.4 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20O11/c22-9-5-11(23)15-12(24)7-13(31-14(15)6-9)8-1-3-10(4-2-8)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13?,16-,17-,18+,19-,21+/m0/s1 |
Clave InChI |
DFIUUCDSSKATFP-DNPGXZAYSA-N |
SMILES isomérico |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
SMILES canónico |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Apariencia |
Assay:≥97%A crystalline solid |
Sinónimos |
4-[(2S)-3,4-Dihydro-5,7-dihydroxy-4-oxo-2H-1-benzopyran-2-yl]phenyl β-D-Glucopyranosiduronic Acid; Naringenin-4’-O-β-D-glucuronopyranoside; _x000B_Naringenin-4’-glucuronide; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the presence and potential activity of Naringenin-4'-O-beta-D-glucuronide in rats?
A1: Research indicates that Naringenin-4'-O-beta-D-glucuronide is one of the major metabolites of orally administered naringenin chalcone found in the urine of rats []. While the study primarily focused on another metabolite found in plasma, Naringenin chalcone-2'-O-beta-D-glucuronide, further research is needed to understand the specific properties and potential biological activities of Naringenin-4'-O-beta-D-glucuronide.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


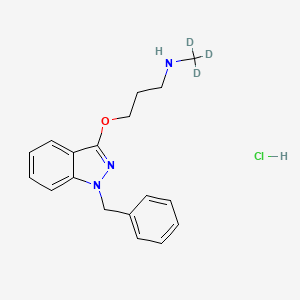
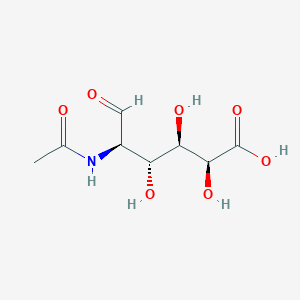
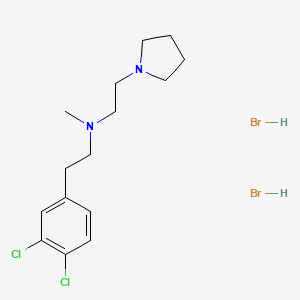
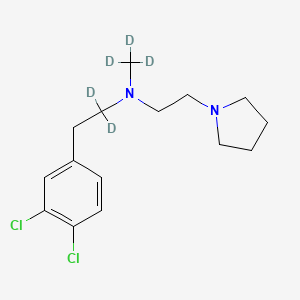



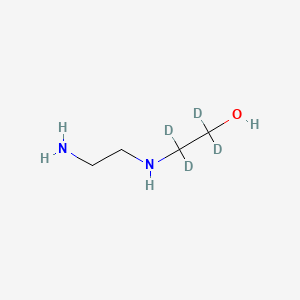
![(7R,8S,9S,10S,13S,14S,17R)-17-ethynyl-10,17-dihydroxy-7,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B565555.png)

